Ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate
Overview
Description
Ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate is a chemical compound that belongs to the class of naphthyridine derivatives This compound is characterized by the presence of a trifluoromethyl group (-CF₃) attached to the naphthyridine ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of a suitable naphthyridine precursor using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonyl chloride (CF₃SO₂Cl) under appropriate reaction conditions . The reaction is often catalyzed by transition metals such as palladium or copper to facilitate the formation of the trifluoromethylated product.
Industrial Production Methods
Industrial production of Ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate may involve large-scale trifluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the modulation of enzymatic activities or inhibition of specific biological pathways .
Comparison with Similar Compounds
Ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(trifluoromethyl)-1,8-quinolinedione: Similar structure but with a quinoline ring instead of a naphthyridine ring.
Ethyl 2-(trifluoromethyl)-1,8-isoquinoline-3-carboxylate: Contains an isoquinoline ring, offering different chemical properties and reactivity.
Ethyl 2-(trifluoromethyl)-1,8-pyridine-3-carboxylate: Features a pyridine ring, which may result in different biological activities and applications.
Properties
IUPAC Name |
ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-2-19-11(18)8-6-7-4-3-5-16-10(7)17-9(8)12(13,14)15/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMRJSFJQOOMKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1)C=CC=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382190 | |
Record name | ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252959-76-5 | |
Record name | ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate in the synthesis of the antimicrobial compounds discussed in the research?
A1: this compound serves as a crucial starting material in the multi-step synthesis of 3-(3-Aryl-4,5-dihydro-1H-pyrazol-5-yl)-2-(trifluoromethyl)-1,8-naphthyridines. [] These synthesized compounds exhibited promising antibacterial and antifungal activities. The research outlines a three-step procedure beginning with this compound to arrive at the final compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.